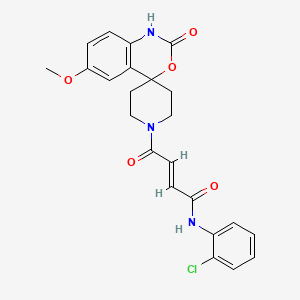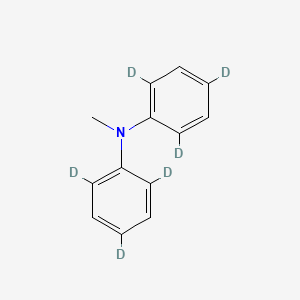
2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is a deuterated derivative of N-methyl-N-phenylaniline Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at specific positions in the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline typically involves the deuteration of N-methyl-N-phenylaniline. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas is supplied in large quantities, and the reaction conditions are optimized to ensure consistent product quality.
化学反応の分析
Types of Reactions
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials and compounds for specialized applications.
作用機序
The mechanism of action of 2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline involves the interaction of its deuterated phenyl and methyl groups with molecular targets. The presence of deuterium alters the vibrational frequencies of the molecule, which can affect its reactivity and interaction with enzymes, receptors, and other biological molecules. This can lead to differences in metabolic pathways and pharmacokinetics compared to non-deuterated analogs.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylaniline: An aromatic amine used as a precursor to dyes and other chemicals.
2,4,6-Tri-tert-butyl-N-methylaniline: A sterically hindered amine used in the synthesis of various derivatives.
2,4,6-Trinitro-N-methyl-aniline: A compound with nitro groups used in explosive materials.
Uniqueness
2,4,6-Trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline is unique due to its deuterium content, which imparts distinct physical and chemical properties. This makes it valuable for specific scientific applications where isotopic labeling is required.
特性
分子式 |
C13H13N |
|---|---|
分子量 |
189.29 g/mol |
IUPAC名 |
2,4,6-trideuterio-N-methyl-N-(2,4,6-trideuteriophenyl)aniline |
InChI |
InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3/i2D,3D,8D,9D,10D,11D |
InChIキー |
DYFFAVRFJWYYQO-MCQWFQDWSA-N |
異性体SMILES |
[2H]C1=CC(=C(C(=C1)[2H])N(C)C2=C(C=C(C=C2[2H])[2H])[2H])[2H] |
正規SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


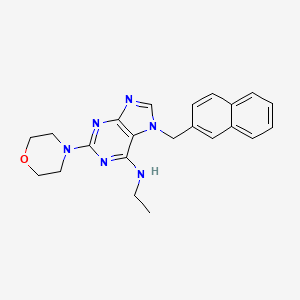
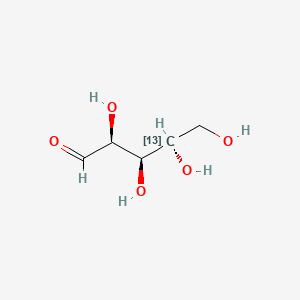
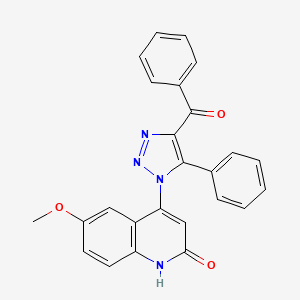

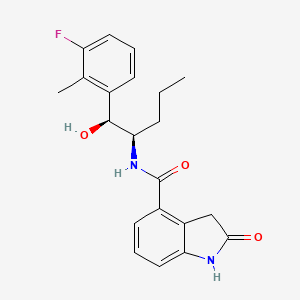
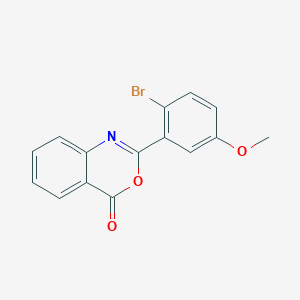
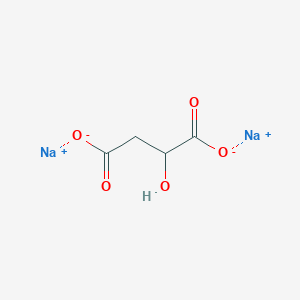

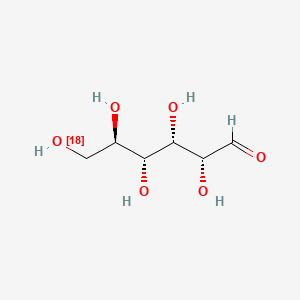

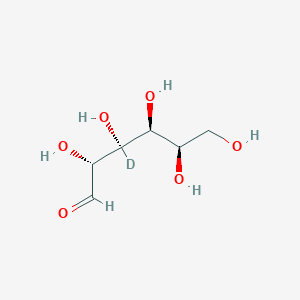
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
